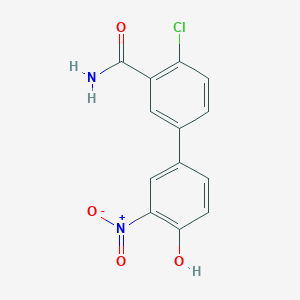
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% (4-CCNP-95) is a synthetic organic compound that has a wide range of applications in scientific research. It has a molecular formula of C10H8ClN3O3 and a molecular weight of 265.6 g/mol. 4-CCNP-95 is a yellow to light yellow crystalline solid with a melting point of 205-210°C. It is soluble in water and common organic solvents such as ethanol, acetone, and methanol. This compound is widely used in various scientific research applications due to its unique properties.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the analysis of organic compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, in the study of biochemistry and physiology, and in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and lipoxygenase. It is also believed to act as a scavenger of free radicals, which can be beneficial in certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize, and it is soluble in many common solvents. However, there are some limitations to using this compound. For example, it is not very stable and can degrade over time. In addition, it is toxic and should be handled with care.
Future Directions
As 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is a relatively new compound, there are many potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Other potential future directions include the development of more efficient synthesis methods and the exploration of new uses for this compound. Additionally, further research should be conducted into the safety and toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%, as well as its environmental impact.
Synthesis Methods
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 4-chlorophenol and 3-carbamoyl-4-chlorophenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with nitric acid. The product is then purified by recrystallization to obtain the desired 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%.
properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-7(5-9(10)13(15)18)8-2-4-12(17)11(6-8)16(19)20/h1-6,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENJAKGJZHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686319 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-34-8 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)





![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)